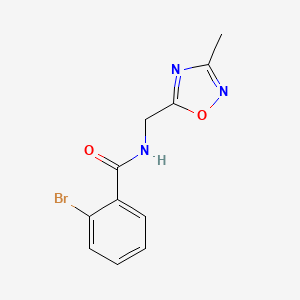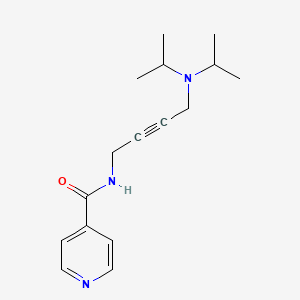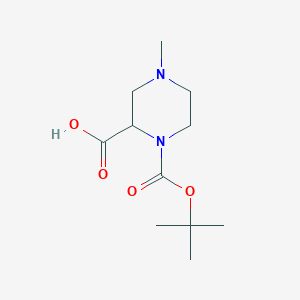![molecular formula C21H24BrNO4S B2825707 Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 449749-78-4](/img/structure/B2825707.png)
Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C20H22BrNO4S . It has an average mass of 452.36198 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with various functional groups including a bromo-substituted phenoxy group, an acetamido group, and a tetrahydrobenzo[b]thiophene group . The presence of these groups can significantly influence the compound’s reactivity and properties.Scientific Research Applications
Synthesis and Chemical Behavior
- Synthesis Pathways : The compound has been utilized in various synthetic pathways, such as in the creation of Pyrimido[1,2‐a]benzimidazoles. This involves reactions with other chemical entities like 2-aminobenzimidazole and dimethyl acetylenedicarboxylate, leading to complex derivatives with diverse applications (Troxler & Weber, 1974).
- Formation of Tetrazol-Thiophene Derivatives : It's used in the synthesis of tetrazol-thiophene derivatives, which have been characterized for their antimicrobial properties and evaluated through molecular docking studies (Talupur et al., 2021).
Advanced Chemical Transformations
- Bromination and Formylation Studies : Research has shown its involvement in bromination and Vilsmeier–Haack formylation processes. These studies provide insights into the compound's reactivity and potential for forming diverse bromo-compounds and derivatives (Drewry & Scrowston, 1969).
- Catalytic Applications : The compound has been used in tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. This showcases its utility in catalysis and the formation of complex heterocyclic structures (Gabriele et al., 2006).
Pharmaceutical and Biological Implications
- Potential in Anti-inflammatory Agents : There's research indicating its transformation into derivatives possessing potent anti-inflammatory activity. This demonstrates its potential in the development of new pharmaceutical agents (Radwan et al., 2009).
- Exploration in CNS Depressant Activity : Synthesized derivatives have been explored for central nervous system depressant activity, showing the compound’s versatility in contributing to CNS-related pharmaceutical research (Manjunath et al., 1997).
properties
IUPAC Name |
methyl 2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO4S/c1-11-5-6-15-16(7-11)28-20(18(15)21(25)26-4)23-17(24)10-27-19-12(2)8-14(22)9-13(19)3/h8-9,11H,5-7,10H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZSJRUWDSMPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=C(C=C(C=C3C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine](/img/structure/B2825626.png)






![1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2825638.png)
![{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2825639.png)


![1-(4-methylphenyl)-N-(3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2825646.png)
